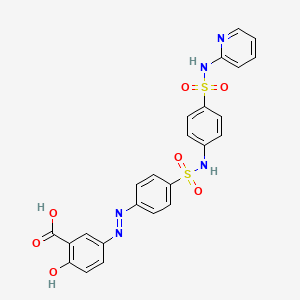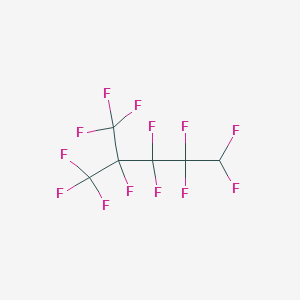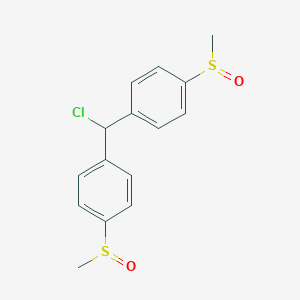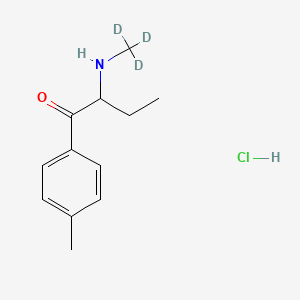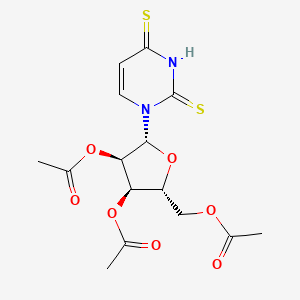
2,4-Dithiouridine 2',3',5'-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dithiouridine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C15H18N2O7S2 and a molecular weight of 402.44 g/mol . It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of two sulfur atoms at positions 2 and 4 of the uridine ring, and three acetyl groups attached to the ribose moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The acetylation of the hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,4-Dithiouridine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dithiouridine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-Dithiouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dithiouridine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential role in RNA modification and its effects on RNA stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dithiouridine 2’,3’,5’-Triacetate involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The sulfur atoms at positions 2 and 4 can form unique interactions with other molecules, potentially altering the RNA’s structure and function. The acetyl groups can also influence the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dithiouridine: The parent nucleoside without the acetyl groups.
Uridine Triacetate: A similar compound with oxygen atoms instead of sulfur at positions 2 and 4.
Thymidine: Another nucleoside with a similar structure but different functional groups.
Uniqueness
2,4-Dithiouridine 2’,3’,5’-Triacetate is unique due to the presence of sulfur atoms at positions 2 and 4, which can form distinct interactions and potentially offer unique biological activities. The acetyl groups also enhance its solubility and stability, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H18N2O7S2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1 |
Clave InChI |
DRDTVUODSVVIRY-FMKGYKFTSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


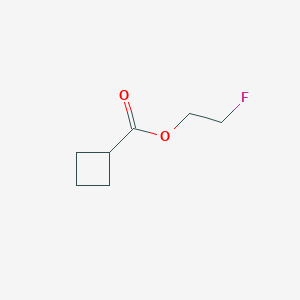
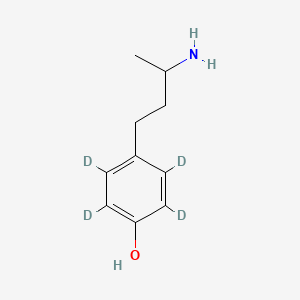
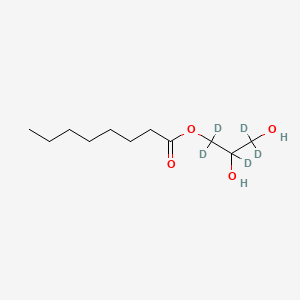
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
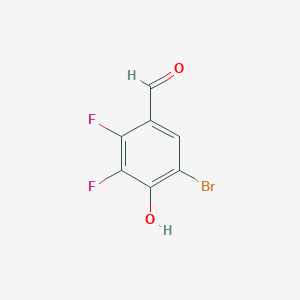

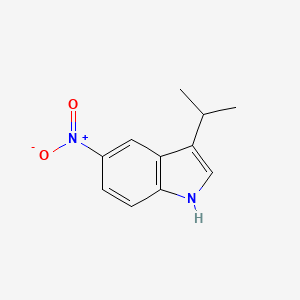
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
